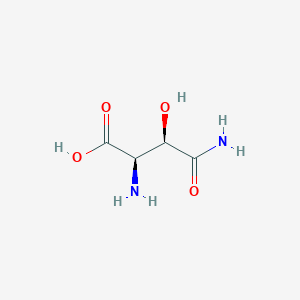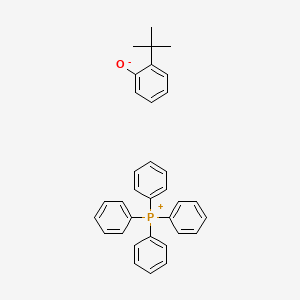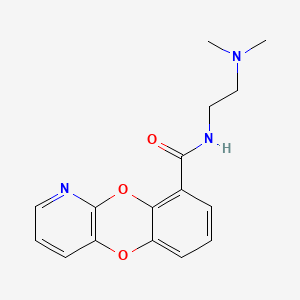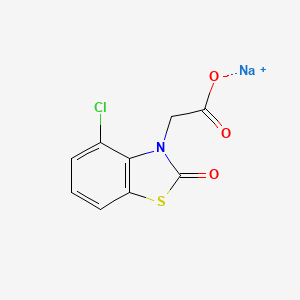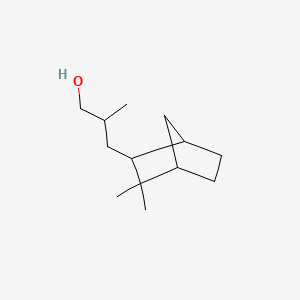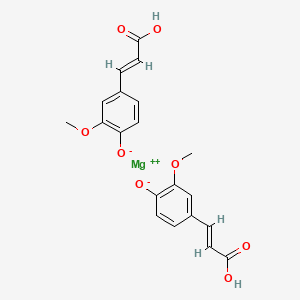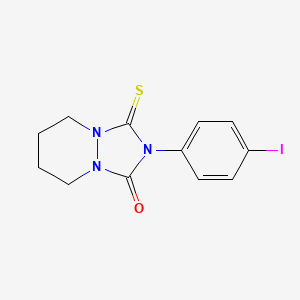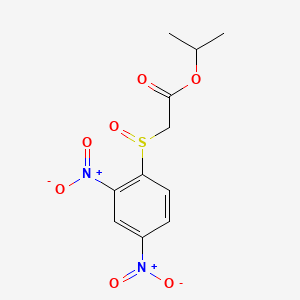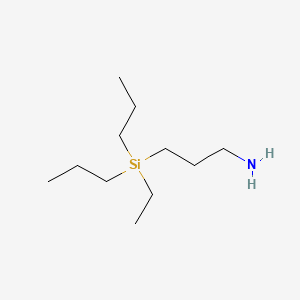
1,2-Propanediol, 3,3'-dithiobis-, tetranitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 3,3’-dithiobis-, tetranitrate is a chemical compound with the molecular formula C6H10N4O12S2 It is a derivative of 1,2-propanediol, where the hydroxyl groups are replaced by nitrate groups, and the two propanediol units are linked by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3,3’-dithiobis-, tetranitrate typically involves the nitration of 1,2-propanediol, 3,3’-dithiobis-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure safety and efficiency. The use of advanced reactors and precise control of reaction parameters are crucial to obtain high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediol, 3,3’-dithiobis-, tetranitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, 3,3’-dithiobis-, tetranitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role as a nitric oxide donor.
Medicine: Investigated for its potential therapeutic applications, particularly in cardiovascular research due to its nitrate groups.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, 3,3’-dithiobis-, tetranitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The compound’s disulfide bond can be cleaved, leading to the formation of thiol derivatives, which further contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propylene glycol dinitrate: Similar in structure but with fewer nitrate groups.
3,3’-Disulfanediyldi(1,2-propanediol): Lacks the nitrate groups but has a similar disulfide linkage.
2-Methyl-1,3-propanediol: Different in structure but shares some chemical properties.
Uniqueness
1,2-Propanediol, 3,3’-dithiobis-, tetranitrate is unique due to its combination of nitrate groups and disulfide linkage, which imparts distinct chemical and biological properties. Its ability to release nitric oxide and undergo various chemical transformations makes it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
179677-60-2 |
|---|---|
Molekularformel |
C6H10N4O12S2 |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
[1-(2,3-dinitrooxypropyldisulfanyl)-3-nitrooxypropan-2-yl] nitrate |
InChI |
InChI=1S/C6H10N4O12S2/c11-7(12)19-1-5(21-9(15)16)3-23-24-4-6(22-10(17)18)2-20-8(13)14/h5-6H,1-4H2 |
InChI-Schlüssel |
KPKHNWVKUPLMRC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CSSCC(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


